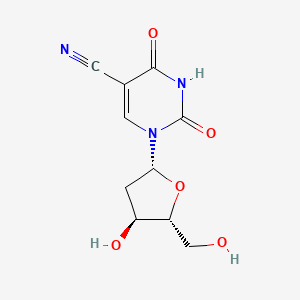
5-Cyano-dUrd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 5-cyano-2’-deoxy- is a modified nucleoside with the chemical formula C10H11N3O5 It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-cyano-2’-deoxy- typically involves the reaction of 5-iodo-2’-deoxyuridine with cuprous cyanideThe reaction is usually carried out in a suitable solvent, such as dimethylformamide, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for Uridine, 5-cyano-2’-deoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Uridine, 5-cyano-2’-deoxy- can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines can be used to replace the cyano group.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic solutions facilitate the hydrolysis of the cyano group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the cyano group yields carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Uridine, 5-cyano-2’-deoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its incorporation into DNA and RNA.
Medicine: Research is ongoing to explore its antiviral and anticancer properties. .
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules
作用機序
The mechanism of action of Uridine, 5-cyano-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in nucleic acid synthesis and metabolism, leading to the inhibition of viral replication and cancer cell growth. The compound can also affect cellular signaling pathways by modulating the levels of pyrimidine ribonucleotides .
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside with antiviral properties.
5-Fluoro-2’-deoxyuridine: Known for its anticancer activity.
5-Iodo-2’-deoxyuridine: Used in the synthesis of other nucleoside analogs
Uniqueness
Uridine, 5-cyano-2’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
26639-00-9 |
|---|---|
分子式 |
C10H11N3O5 |
分子量 |
253.21 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 |
InChIキー |
FJZRCDHFLPXKEK-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
同義語 |
5-cyano-2'-deoxyuridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















